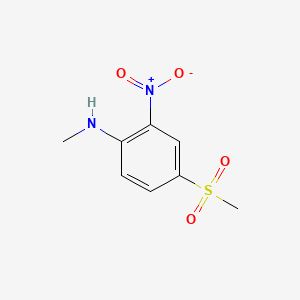

n-Methyl-4-(methylsulfonyl)-2-nitroaniline

Description

The exact mass of the compound N-Methyl-N-[4-(methylsulfonyl)-2-nitrophenyl]amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-4-methylsulfonyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-9-7-4-3-6(15(2,13)14)5-8(7)10(11)12/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWXKSCZDKMSLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952730 | |

| Record name | 4-(Methanesulfonyl)-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30388-44-4 | |

| Record name | N-Methyl-4-(methylsulfonyl)-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30388-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Mesyl- N-methyl-2-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030388444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methanesulfonyl)-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-mesyl- N-methyl-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of n-Methyl-4-(methylsulfonyl)-2-nitroaniline

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for the novel compound, n-Methyl-4-(methylsulfonyl)-2-nitroaniline. This molecule possesses a unique combination of functional groups—a secondary amine, a nitro group, and a sulfone—making it a compound of interest for applications in medicinal chemistry and materials science. Given the absence of a standardized synthesis protocol in current literature, this document outlines a robust, multi-step synthetic route grounded in established chemical principles. We will delve into the causality behind experimental choices, provide self-validating protocols, and support all claims with authoritative references. The guide culminates with a detailed characterization workflow to ensure the identity, purity, and structural integrity of the final product.

Introduction and Strategic Rationale

This compound is an aromatic compound featuring an electron-withdrawing nitro group positioned ortho to an N-methylamino group, and a strongly electron-withdrawing methylsulfonyl (sulfone) group at the para position. This specific arrangement of substituents creates a highly polarized aromatic system. While its direct applications are still under exploration, its structural motifs are present in various biologically active molecules. For instance, nitroaromatics are precursors for many pharmaceuticals, and the sulfone group is a key pharmacophore in a range of therapeutic agents. The N-methylation of the aniline nitrogen can significantly alter physicochemical properties such as solubility, lipophilicity, and metabolic stability compared to its primary amine analogue, 2-(Methylsulfonyl)-4-nitroaniline.[1][2][3][4]

The synthetic strategy detailed herein is designed to be logical, efficient, and adaptable, proceeding through well-understood transformations to build the target molecule from a readily available starting material.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached via a three-step sequence starting from 4-chloro-3-nitrobenzenesulfonyl chloride. This route offers a controlled and high-yielding pathway to the target compound.

Caption: Proposed three-step synthesis of this compound.

Step 1: Synthesis of 4-Chloro-N-methyl-3-nitrobenzenesulfonamide

Causality and Experimental Choice: The synthesis begins with the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with methylamine.[5][6][7][8][9] This is a classic nucleophilic acyl substitution at the sulfonyl chloride functional group. The highly electrophilic sulfur atom is readily attacked by the primary amine. The reaction is typically performed at a low temperature initially to control the exothermic reaction and then allowed to warm to ensure completion. An excess of methylamine can be used to act as both the nucleophile and the base to neutralize the HCl byproduct, or a tertiary amine base like triethylamine can be added. This approach is analogous to the widely used synthesis of N-alkyl-p-toluenesulfonamides from p-toluenesulfonyl chloride.[10][11][12]

Experimental Protocol:

-

To a stirred solution of 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq) in tetrahydrofuran (THF, 5 mL per mmol of sulfonyl chloride) in a round-bottom flask cooled to 0°C in an ice bath, add an aqueous solution of methylamine (40 wt. %, 2.2 eq) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Chloro-N-methyl-3-nitrobenzenesulfonamide, which can be used in the next step without further purification or purified by recrystallization from ethanol/water.

Step 2: Synthesis of N-Methyl-4-(methylthio)-2-nitroaniline

Causality and Experimental Choice: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom on the aromatic ring is activated towards displacement by the strongly electron-withdrawing nitro and sulfonamide groups in the ortho and para positions, respectively. Sodium thiomethoxide is a potent nucleophile that will displace the chloride to form the corresponding methyl thioether. Dimethylformamide (DMF) is an excellent polar aperiodic solvent for this type of reaction.

Experimental Protocol:

-

Dissolve the crude 4-Chloro-N-methyl-3-nitrobenzenesulfonamide (1.0 eq) in DMF (4 mL per mmol).

-

Add sodium thiomethoxide (1.2 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 80°C and stir for 6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction to room temperature and pour it into ice-water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove residual DMF and salts, and dry under vacuum to obtain the crude N-Methyl-4-(methylthio)-2-nitroaniline.

Step 3: Synthesis of this compound

Causality and Experimental Choice: The final step is the oxidation of the sulfide intermediate to the corresponding sulfone. This transformation is reliably achieved using strong oxidizing agents. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this purpose. Using a slight excess (around 2.2 equivalents) ensures the complete oxidation from sulfide to sulfone, avoiding the formation of the sulfoxide intermediate. An alternative, often cleaner, oxidizing agent is potassium peroxymonosulfate (Oxone®).

Experimental Protocol:

-

Dissolve the crude N-Methyl-4-(methylthio)-2-nitroaniline (1.0 eq) in dichloromethane (DCM, 10 mL per mmol).

-

Cool the solution to 0°C in an ice bath.

-

Add m-CPBA (~77% purity, 2.2 eq) portion-wise, maintaining the internal temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data based on the analysis of structurally similar compounds.[13][14][15][16][17][18][19][20][21]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.60 | d | 1H | Ar-H (H-3) | Deshielded by adjacent NO₂ and SO₂CH₃ groups. |

| ~8.10 | dd | 1H | Ar-H (H-5) | Coupled to H-3 and H-6. |

| ~7.00 | d | 1H | Ar-H (H-6) | Coupled to H-5. |

| ~8.40 | br q | 1H | N-H | Broad signal due to quadrupole relaxation and exchange; coupled to N-CH₃. |

| ~3.40 | s | 3H | SO₂-CH₃ | Singlet in a typical sulfone region. |

| ~3.10 | d | 3H | N-CH₃ | Doublet due to coupling with N-H proton. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~148.0 | C -NHCH₃ (C-1) | Attached to nitrogen, shifted downfield by ring currents. |

| ~135.0 | C -NO₂ (C-2) | Attached to the strongly withdrawing nitro group. |

| ~125.0 | C -H (C-3) | Aromatic CH. |

| ~142.0 | C -SO₂CH₃ (C-4) | Attached to the strongly withdrawing sulfonyl group. |

| ~128.0 | C -H (C-5) | Aromatic CH. |

| ~115.0 | C -H (C-6) | Aromatic CH, shifted upfield relative to others due to ortho-amino group influence. |

| ~45.0 | SO₂-CH₃ | Typical chemical shift for a methyl sulfone carbon. |

| ~30.0 | N-CH₃ | Typical chemical shift for an N-methyl carbon on an aniline. |

Table 3: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350 - 3450 | N-H Stretch | Secondary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (Methyl) |

| 1520 - 1560 (asym) | N=O Stretch | Nitro Group |

| 1340 - 1380 (sym) | N=O Stretch | Nitro Group |

| 1300 - 1350 (asym) | S=O Stretch | Sulfone |

| 1140 - 1160 (sym) | S=O Stretch | Sulfone |

Mass Spectrometry

-

Expected Molecular Formula: C₈H₁₀N₂O₄S

-

Expected Exact Mass: 230.0361

-

Analysis Method: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) would be expected to show the [M+H]⁺ ion at m/z 231.0434.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid). The final product should exhibit a single major peak with >95% purity by area under the curve.

-

Melting Point: A sharp melting point range would indicate a high degree of purity of the crystalline solid.

Conclusion

This guide presents a well-reasoned and detailed approach for the synthesis and characterization of this compound. By leveraging established and reliable organic transformations, the proposed three-step pathway provides a clear and reproducible method for accessing this novel compound. The comprehensive characterization plan ensures that researchers can rigorously validate the structure and purity of the final product, enabling its confident use in further scientific investigation and development.

References

-

MPG.PuRe. N-Methyl-N-nitroso- p-toluenesulfonamide Original Commentary. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

SpectraBase. N-hexadecyl-N-methyl-4-(methylsulfonyl)-2-nitroaniline - Optional[1H NMR] - Spectrum. Available from: [Link]

- Google Patents. CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide.

- Google Patents. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

-

Patsnap Eureka. 4-methyl-2-nitroaniline synthesis method. Available from: [Link]

-

ResearchGate. Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Available from: [Link]

-

PubChem. N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483. Available from: [Link]

-

NIST WebBook. Benzenesulfonyl chloride, 4-chloro-3-nitro-. Available from: [Link]

-

PubChem. 4-Methyl-2-nitroaniline | C7H8N2O2 | CID 6978. Available from: [Link]

-

ResearchGate. FT-IR spectra of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA.... Available from: [Link]

-

PubChemLite. 2-(methylsulfonyl)-4-nitroaniline (C7H8N2O4S). Available from: [Link]

-

PubChem. N-Methyl-p-toluenesulfonamide | C8H11NO2S | CID 12543. Available from: [Link]

-

Cheméo. Benzenesulfonyl chloride, 4-chloro-3-nitro-. Available from: [Link]

Sources

- 1. Buy 2-(Methylsulfonyl)-4-nitroaniline | 96-74-2 [smolecule.com]

- 2. PubChemLite - 2-(methylsulfonyl)-4-nitroaniline (C7H8N2O4S) [pubchemlite.lcsb.uni.lu]

- 3. 2-(METHYLSULFONYL)-4-NITROANILINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzenesulfonyl chloride, 4-chloro-3-nitro- [webbook.nist.gov]

- 8. chemeo.com [chemeo.com]

- 9. 97-08-5|4-Chloro-3-nitrobenzenesulfonyl Chloride|BLD Pharm [bldpharm.com]

- 10. N-Methyl-p-toluenesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 11. CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

- 14. N-Methyl-4-nitroaniline(100-15-2) 1H NMR [m.chemicalbook.com]

- 15. N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4-Methyl-2-nitroaniline | C7H8N2O2 | CID 6978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 4-Methyl-2-nitroaniline(89-62-3) 13C NMR [m.chemicalbook.com]

- 19. 2-Methyl-4-nitroaniline(99-52-5) 1H NMR [m.chemicalbook.com]

- 20. N-Methyl-4-nitroaniline(100-15-2) IR Spectrum [chemicalbook.com]

- 21. 4-Methyl-2-nitroaniline(89-62-3) MS spectrum [chemicalbook.com]

An In-Depth Technical Guide to n-Methyl-4-(methylsulfonyl)-2-nitroaniline: Properties, Synthesis, and Therapeutic Potential

Introduction: Unveiling a Novel Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of pharmacophoric groups can unlock novel biological activities and therapeutic avenues. n-Methyl-4-(methylsulfonyl)-2-nitroaniline represents a compelling, albeit lesser-documented, molecular architecture. This guide provides a comprehensive analysis of this compound, drawing upon data from structurally related analogs to project its physicochemical properties, delineate a plausible synthetic route, and explore its potential applications in drug development. The presence of a nitro group, a methylsulfonyl moiety, and a secondary amine offers a unique electronic and steric profile, suggesting potential interactions with various biological targets. This document aims to serve as a foundational resource for researchers and scientists interested in the exploration of this and related chemical entities.

Physicochemical Properties: A Blend of Polarity and Lipophilicity

| Property | Predicted/Estimated Value | Source/Justification |

| Molecular Formula | C₈H₁₀N₂O₄S | Calculated |

| Molecular Weight | 230.24 g/mol | Calculated |

| Appearance | Yellow crystalline solid (Predicted) | Based on analogs like 4-(methylsulfonyl)-2-nitroaniline. |

| Melting Point (°C) | ~180-190 (Estimated) | Slightly lower than 4-(methylsulfonyl)-2-nitroaniline (193-195°C) due to the N-methyl group potentially disrupting crystal packing. |

| Boiling Point (°C) | > 300 (Decomposes) | High boiling point expected due to polarity and molecular weight. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, acetone).[1] | The methylsulfonyl and nitro groups confer polarity, while the aromatic ring and N-methyl group add lipophilic character. |

| pKa | ~14-15 (Amine proton) (Estimated) | The electron-withdrawing nitro and sulfonyl groups significantly reduce the basicity of the aniline nitrogen. |

| LogP | 1.5 - 2.5 (Estimated) | Increased lipophilicity compared to the primary amine precursor. |

| CAS Number | Not assigned | As of the latest search, a specific CAS number has not been assigned. |

Synthesis and Experimental Protocols: A Proposed Synthetic Pathway

A logical and efficient synthesis of this compound can be envisioned via the N-methylation of its readily available precursor, 4-(methylsulfonyl)-2-nitroaniline. Several methods for the N-methylation of anilines have been reported in the literature. A common and effective method involves the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

Objective: To synthesize this compound via N-methylation of 4-(methylsulfonyl)-2-nitroaniline.

Materials:

-

4-(methylsulfonyl)-2-nitroaniline

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(methylsulfonyl)-2-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to create a slurry.

-

Addition of Methylating Agent: While stirring vigorously, add dimethyl sulfate (1.1 eq) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetone.

-

Extraction: Dissolve the residue in ethyl acetate and wash successively with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Self-Validation: The success of this protocol is validated at each step. The progress of the reaction is monitored by TLC. The purity of the final product is confirmed by spectroscopic methods, ensuring a self-validating system.

Potential Applications in Drug Development: A Structure-Activity Perspective

The molecular framework of this compound incorporates several functionalities known to be important in medicinal chemistry.

-

Nitroaromatics in Therapeutics: Nitroaromatic compounds have a long history in medicine, with applications as antibacterial and anticancer agents.[2] The nitro group can undergo bioreduction in hypoxic environments, characteristic of solid tumors, to form cytotoxic species.[2]

-

The Role of the Sulfonyl Group: The methylsulfonyl group is a key feature in many modern drugs, including anti-inflammatory agents and kinase inhibitors. It can act as a hydrogen bond acceptor and can influence the solubility and metabolic stability of a molecule.

-

Structure-Activity Relationship (SAR) Insights: The biological activity of nitroaromatic compounds is highly dependent on their substitution pattern.[3][4] The relative positions of the nitro, amine, and sulfonyl groups in this compound create a specific electronic distribution that will govern its interaction with biological targets. The N-methyl group can also influence binding affinity and metabolic stability compared to its primary amine analog.

Hypothesized Mechanism of Action in Oncology

A plausible, though hypothetical, mechanism of action for this compound in an oncological context could involve its function as a bioreductive prodrug.

Caption: Hypothetical bioreductive activation pathway.

Conclusion

This compound presents itself as a molecule of significant interest for further investigation in the fields of medicinal chemistry and materials science. While direct experimental data remains scarce, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from closely related compounds. The unique combination of its functional groups suggests a promising potential for biological activity, particularly in oncology. It is our hope that this technical guide will stimulate further research into this and similar molecular scaffolds, ultimately leading to the development of novel therapeutic agents.

References

- Google Patents. (n.d.). Process for n-methylating nitroanilines and compounds prepared thereby.

-

ResearchGate. (n.d.). N-Methy-4-Nitroaniline (MNA). Retrieved from [Link]

-

Patsnap Eureka. (n.d.). 4-methyl-2-nitroaniline synthesis method. Retrieved from [Link]

-

Chemsrc. (2025, August 21). N-Methyl-4-nitroaniline | CAS#:100-15-2. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing N-methyl paranitroaniline.

-

PubChem. (n.d.). N-Methyl-4-nitroaniline. Retrieved from [Link]

-

GSRS. (n.d.). 4-(METHYLSULFONYL)-2-NITROANILINE. Retrieved from [Link]

- Google Patents. (n.d.). PROCEDURE FOR THE PREPARATION OF N- (4-NITRO-2 PHENOXYPHENYL) - METHANSULPHONAMIDE.

-

Indirect Electrochemical Synthesis of 2-nitro-4-methylsulfonyl Benzoic Acid Mediated by Cr. (2015, February 24). International Journal of Electrochemical Science. Retrieved from [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

-

Vance, W. A., Okamoto, H. S., & Wang, Y. Y. (1986). Structure-activity relationships of nitro and methyl-nitro derivatives of indoline, indole, indazole and benzimidazole in Salmonella typhimurium. Mutation research, 173(3), 169–176. [Link]

-

ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. Retrieved from [Link]

-

MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

ZORA. (2022, March 31). 4-Nitroaniline. Retrieved from [Link]

-

PubMed. (2006, December 1). Structure-activity Relationships in Nitrothiophenes. Retrieved from [Link]

-

NIH. (2016, May 2). On Exploring Structure Activity Relationships. Retrieved from [Link]

Sources

- 1. N-Methyl-4-nitroaniline: Physicochemical Properties, Degradation and Toxicity_Chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Structure-activity relationships of nitro and methyl-nitro derivatives of indoline, indole, indazole and benzimidazole in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

n-Methyl-4-(methylsulfonyl)-2-nitroaniline CAS number and structure

An In-Depth Technical Guide to N-Methyl-4-(methylsulfonyl)-2-nitroaniline

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 30388-44-4), a substituted nitroaniline with significant potential as a building block in medicinal chemistry and materials science. This guide details the compound's chemical identity, physicochemical properties, a proposed synthetic pathway rooted in established chemical principles, and its prospective applications in drug development. The content is tailored for researchers, synthetic chemists, and professionals in the pharmaceutical industry, offering expert insights into its synthesis and utility.

Chemical Identity and Physicochemical Properties

This compound is a highly functionalized aromatic compound. The strategic placement of an electron-donating N-methylamino group and two strong electron-withdrawing groups (nitro and methylsulfonyl) creates a unique electronic and structural profile, making it a valuable intermediate for further chemical elaboration.

Nomenclature and Chemical Identifiers

A clear identification of a chemical entity is paramount for research and regulatory purposes. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 30388-44-4 | ECHEMI[1] |

| IUPAC Name | This compound | - |

| Systematic Name | N-Methyl-4-(methylsulfonyl)-2-nitrobenzenamine | ECHEMI[1] |

| Molecular Formula | C₈H₁₀N₂O₄S | ECHEMI[1] |

| Molecular Weight | 230.24 g/mol | ECHEMI[1] |

Molecular Structure

The molecule's structure is defined by a central benzene ring with substituents at positions 1, 2, and 4. The N-methyl group is attached to the amine, which is at position 1. The nitro group is ortho to the amine (position 2), and the methylsulfonyl group is para (position 4).

Caption: Molecular structure of this compound.

Physicochemical Data

The physical properties of the compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Notes |

| Appearance | Yellow powder | [1] |

| Melting Point | 193.5 °C | Measured in ethanol[1]. |

| Boiling Point | 441.6 °C | At 760 mmHg[1]. |

| Density | 1.416 g/cm³ | [1] |

| Flash Point | 220.9 °C | [1] |

Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of this compound is not abundant, a robust synthetic route can be proposed based on fundamental principles of organic chemistry and known transformations of similar substrates. The key challenge is the regioselective introduction of the nitro group onto a highly functionalized aniline ring.

Proposed Retrosynthetic Analysis

A logical approach involves the late-stage nitration of a pre-formed N-methyl-4-(methylsulfonyl)aniline precursor. This strategy leverages the directing effects of the existing substituents to achieve the desired 2-nitro isomer.

Caption: Retrosynthetic pathway for this compound.

Detailed Proposed Synthesis Protocol

This protocol outlines a plausible multi-step synthesis. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: N-methylation of 4-(Methylthio)aniline

-

Rationale: The initial step is to install the N-methyl group. Direct methylation is chosen for its efficiency.

-

Protocol:

-

To a solution of 4-(methylthio)aniline (1.0 eq) in a suitable solvent like methanol, add a base such as potassium carbonate (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add methyl iodide (1.2 eq) dropwise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-methyl-4-(methylthio)aniline.

-

Step 2: Oxidation of the Thioether to the Sulfone

-

Rationale: The methylthio group must be oxidized to the strongly deactivating methylsulfonyl group. This is crucial for directing the subsequent nitration and for imparting the desired electronic properties to the final molecule. Hydrogen peroxide with a catalyst is a common and effective method.

-

Protocol:

-

Dissolve the crude N-methyl-4-(methylthio)aniline (1.0 eq) from the previous step in acetic acid.

-

Add a catalytic amount of sodium tungstate (0.05 eq).

-

Carefully add hydrogen peroxide (30% aqueous solution, 2.5 eq) dropwise, as the reaction is exothermic.

-

Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry to obtain N-methyl-4-(methylsulfonyl)aniline.

-

Step 3: Regioselective Nitration

-

Rationale: This is the key regiochemical step. The ring has two directing groups: the activating, ortho-, para-directing N-methylamino group and the deactivating, meta-directing methylsulfonyl group. Both groups favor substitution at the positions ortho to the amine (positions 2 and 6). Therefore, careful control of reaction conditions (low temperature) is essential to achieve mono-nitration primarily at the less sterically hindered position 2.

-

Protocol:

-

Add the N-methyl-4-(methylsulfonyl)aniline (1.0 eq) in small portions to concentrated sulfuric acid at 0 °C.

-

Once a homogenous solution is formed, maintain the temperature between 0 and 5 °C.

-

Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and sulfuric acid, 1.1 eq of HNO₃) dropwise.

-

Stir the reaction at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The yellow solid precipitate is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to yield pure this compound[1].

-

Applications in Medicinal Chemistry and Drug Development

While this compound is not a final drug product, its highly functionalized structure makes it an exemplary scaffold and intermediate in drug discovery. The substituted nitroaniline motif is present in numerous biologically active compounds.

A Versatile Synthetic Intermediate

The true value of this compound lies in its potential as a versatile building block. The three distinct functional groups offer multiple handles for chemical modification:

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, creating a diamine scaffold. This resulting ortho-phenylenediamine derivative is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry found in proton-pump inhibitors (e.g., omeprazole) and anthelmintics.

-

Nucleophilic Aromatic Substitution (SₙAr): The nitro and sulfonyl groups strongly activate the aromatic ring towards nucleophilic attack, potentially allowing for the displacement of a leaving group if one were present, or modification under specific SₙAr conditions.

-

Modification of the Amine: The secondary amine can be further alkylated, acylated, or used in coupling reactions to build more complex molecular architectures.

The structural motif of a substituted aniline is central to many kinase inhibitors used in oncology, where the aniline nitrogen acts as a key hydrogen bond donor. Although not a direct intermediate for known drugs like Nilutamide, its structure shares features with nonsteroidal antiandrogens, suggesting its potential utility in developing new therapeutic agents in similar areas[2][3].

Safety and Handling

As a substituted nitroaromatic compound, this compound requires careful handling.

-

GHS Hazard Statements: According to aggregated data, the compound is classified as harmful if swallowed (H302)[1]. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Handling: Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a specialized chemical intermediate whose value is derived from its unique combination of functional groups. While not a widely commercialized product, its logical synthesis from readily available starting materials makes it an accessible target for research. Its primary application lies in serving as a sophisticated building block for the synthesis of complex heterocyclic systems and potential pharmaceutical agents, particularly in oncology and other therapeutic areas where substituted anilines are of interest. This guide provides the foundational knowledge for researchers to synthesize and utilize this compound in advanced chemical research and drug development programs.

References

-

PubChem. (n.d.). Benzenamine, 4-(methylsulfonyl)-2-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 100-15-2, N-Methyl-4-nitroaniline. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Benzenamine, 2-(methylsulfonyl)-4-nitro-. Retrieved from [Link]

- LookChem. (n.d.). Cas 3406-75-5, 2-[(4-NITROPHENYL)SULFANYL.... Retrieved from https://www.lookchem.com/cas-340/3406-75-5.html

-

Chemsrc. (2025, August 21). N-Methyl-4-nitroaniline | CAS#:100-15-2. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN114605331A - A kind of preparation method of nilutamide and intermediate thereof.

- Jakkula, S. K., & Ega, J. K. (2024). SYNTHESIS AND CHARACTERIZATION OF NEW NILUTAMIDE NO2 GROUP MODIFIED 1,2,3-TRIAZOLES AS In vitro ANTICANCER AGENTS. RASĀYAN Journal of Chemistry, 17(1), 128-137.

-

NIST. (n.d.). Benzenamine, 4-methyl-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). 4-methyl-2-nitroaniline synthesis method. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, N-methyl-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-methyl-4-nitroaniline. Retrieved from [Link]

- Li, B., et al. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chinese Chemical Letters, 27(9), 1435-1439.

- Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.

Sources

Spectroscopic Elucidation of n-Methyl-4-(methylsulfonyl)-2-nitroaniline: A Technical Guide

This guide provides a comprehensive technical overview of the spectroscopic characteristics of n-Methyl-4-(methylsulfonyl)-2-nitroaniline. In the dynamic fields of pharmaceutical research and drug development, the precise structural confirmation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process. This document serves as an in-depth resource for researchers and scientists, offering not only predicted and analogous spectroscopic data but also the underlying principles and standard methodologies for acquiring and interpreting such data.

While direct experimental spectra for this compound are not widely available in public databases, this guide leverages high-quality predicted data and spectra from closely related structural analogs to provide a robust analytical framework. This approach mirrors the real-world challenges often faced in research and development, where scientists must often rely on a combination of predictive tools and analogous data for structural elucidation.

Molecular Structure and Key Features

This compound possesses a unique substitution pattern on the aniline core, which gives rise to a distinct spectroscopic fingerprint. The molecule incorporates an electron-donating N-methylamino group and two powerful electron-withdrawing groups: a nitro group ortho to the amine and a methylsulfonyl group para to the amine. This electronic arrangement significantly influences the chemical environment of each atom, which is directly reflected in its NMR, IR, and MS spectra.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: Acquiring NMR Spectra

The following is a standard protocol for acquiring high-quality NMR data for a solid organic compound like this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the compound without reacting with it and should have minimal interfering signals in the spectral regions of interest.

-

Ensure the solution is homogeneous. Gentle vortexing or sonication may be applied if necessary.

-

-

Instrumentation and Data Acquisition:

-

The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

The instrument is first tuned and shimmed using the deuterated solvent signal to optimize the magnetic field homogeneity.

-

¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR: A proton-decoupled experiment (e.g., using a DEPT, APT, or standard broadband decoupled sequence) is used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Figure 2: Standard workflow for NMR data acquisition and processing.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum provides valuable insights into the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | d | 1H | Ar-H | Proton ortho to the nitro group and meta to the sulfonyl group; highly deshielded. |

| ~8.0 | dd | 1H | Ar-H | Proton meta to both the nitro and sulfonyl groups. |

| ~7.0 | d | 1H | Ar-H | Proton ortho to the N-methylamino group; shielded relative to other aromatic protons. |

| ~4.0 | q | 1H | N-H | The N-H proton signal is often broad and its position can vary with solvent and concentration. |

| ~3.1 | s | 3H | -SO₂CH₃ | Singlet for the methyl group attached to the sulfonyl group. |

| ~3.0 | d | 3H | N-CH₃ | Doublet due to coupling with the N-H proton. |

Predicted data generated using online NMR prediction tools.

Analysis of Analogous Compound Data: The ¹H NMR spectrum of the structurally similar N-hexadecyl-N-methyl-4-(methylsulfonyl)-2-nitroaniline shows aromatic signals that can be used to corroborate the predicted shifts for the aromatic protons of the target molecule.[1] The electronic environment of the aromatic ring is primarily dictated by the nitro, methylsulfonyl, and N-methylamino substituents, and thus the long hexadecyl chain has a negligible effect on the aromatic proton chemical shifts.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~150 | Ar-C | Carbon attached to the N-methylamino group (C-N). |

| ~145 | Ar-C | Carbon attached to the nitro group (C-NO₂). |

| ~140 | Ar-C | Carbon attached to the methylsulfonyl group (C-SO₂). |

| ~128 | Ar-CH | Aromatic CH carbon. |

| ~120 | Ar-CH | Aromatic CH carbon. |

| ~115 | Ar-CH | Aromatic CH carbon. |

| ~44 | -SO₂CH₃ | Methyl carbon of the sulfonyl group. |

| ~30 | N-CH₃ | Methyl carbon of the N-methylamino group. |

Predicted data generated using online NMR prediction tools.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Acquiring an FT-IR Spectrum

For a solid sample, the Attenuated Total Reflectance (ATR) method is a common and convenient technique.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. A background spectrum of the clean, empty crystal is recorded.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: The IR spectrum is then recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectral Data

The predicted IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 | N-H stretch | Secondary amine |

| ~3100-3000 | C-H stretch (aromatic) | Aromatic ring |

| ~2950 | C-H stretch (aliphatic) | -CH₃ groups |

| ~1620 | N-H bend | Secondary amine |

| ~1580, 1480 | C=C stretch | Aromatic ring |

| ~1520, 1340 | Asymmetric & Symmetric NO₂ stretch | Nitro group |

| ~1310, 1150 | Asymmetric & Symmetric SO₂ stretch | Sulfonyl group |

Predicted data generated using online IR prediction tools.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

Electron Ionization is a common technique for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum environment.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺•).[3]

-

Fragmentation: The excess energy imparted during ionization often causes the molecular ion to fragment into smaller, characteristic charged fragments.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Predicted Mass Spectrum and Fragmentation

The predicted mass spectrum of this compound would show a molecular ion peak and several key fragment ions.

-

Molecular Ion (M⁺•): The molecular weight of this compound (C₈H₁₀N₂O₄S) is 230.24 g/mol . The molecular ion peak would be expected at m/z = 230.

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃) from the sulfonyl group: m/z = 215

-

Loss of the nitro group (•NO₂): m/z = 184

-

Cleavage of the C-S bond with loss of •SO₂CH₃: m/z = 151

-

Further fragmentation of these primary ions would lead to a characteristic pattern in the lower mass region of the spectrum.

-

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive spectroscopic profile of this compound, constructed from predictive models and data from analogous compounds. The detailed protocols for NMR, IR, and MS analysis offer a self-validating framework for researchers to acquire and interpret their own data. By understanding the principles behind the predicted spectral features, scientists and drug development professionals can confidently apply these powerful analytical techniques to the structural elucidation and characterization of this and other novel chemical entities.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved January 17, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 17, 2026, from [Link]

-

Cheminfo. (n.d.). IR spectra prediction. Retrieved January 17, 2026, from [Link]

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). N-hexadecyl-N-methyl-4-(methylsulfonyl)-2-nitroaniline. Retrieved January 17, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved January 17, 2026, from [Link]

-

Oregon State University. (n.d.). The Mass Spectrometry Experiment. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of n-Methyl-4-(methylsulfonyl)-2-nitroaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies and interpretations involved in the crystal structure analysis of n-Methyl-4-(methylsulfonyl)-2-nitroaniline and its derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their potential biological activities and specific solid-state properties. This document will navigate through the critical aspects of synthesis, crystallization, single-crystal X-ray diffraction, and advanced structural analysis, including the exploration of intermolecular forces and computational modeling. The causality behind experimental choices and the validation of protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of Nitroaniline Scaffolds

Nitroaromatic compounds are fundamental building blocks in the synthesis of a wide array of functional molecules, including anilines, imines, and various heterocyclic systems.[1] Specifically, nitroaniline derivatives are recognized for their roles as intermediates in the production of dyes, antioxidants, and pharmaceuticals.[2] The incorporation of a methylsulfonyl group introduces a potent hydrogen bond acceptor and can significantly influence the molecule's polarity, solubility, and crystal packing. The n-methylation of the aniline nitrogen further modifies its hydrogen bonding capability, steering the intermolecular interactions towards C—H···O patterns rather than the more conventional N—H···O bonds.[1] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the crystalline state is paramount for predicting and modulating the physicochemical properties of these materials, which in turn impacts their efficacy and application in drug development and material sciences.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Pathways

Several synthetic routes can be envisioned for this compound. A common approach involves the nitration of a suitable precursor followed by methylation and sulfoxidation.

A plausible synthetic route could be:

-

Nitration: Starting with 4-chloro-N-methylaniline, a nitrating agent such as a mixture of nitric acid and sulfuric acid can be used to introduce the nitro group at the 2-position.

-

Sulfonylation: The resulting 4-chloro-N-methyl-2-nitroaniline can then undergo nucleophilic aromatic substitution with a sulfinate salt (e.g., sodium methanesulfinate) in the presence of a copper catalyst to introduce the methylsulfonyl group.

Alternatively, one could start with 4-(methylthio)-2-nitroaniline, followed by N-methylation and subsequent oxidation of the thioether to the sulfone. The choice of route will often depend on the availability of starting materials and the desired yield and purity.

Protocol for Single Crystal Growth

The growth of high-quality single crystals is often the most challenging step. The slow evaporation technique is a widely used and effective method.

Step-by-Step Protocol for Slow Evaporation Crystallization:

-

Solvent Selection: Prepare a saturated solution of the purified this compound in a suitable solvent or solvent mixture at a slightly elevated temperature. Solvents such as ethanol, methanol, acetone, or mixtures with water are common choices.

-

Filtration: Filter the warm, saturated solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter.

-

Slow Evaporation: Cover the vial with a perforated lid (e.g., parafilm with a few pinholes) to allow for the slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment with a stable temperature.

-

Crystal Harvesting: Monitor the vial over several days to weeks. Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) and quality (clear, well-defined faces) have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.

Experimental Workflow

The process of SC-XRD data collection and structure solution follows a well-established workflow.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Data Interpretation and Key Parameters

The output of an SC-XRD experiment is a set of crystallographic data that describes the crystal structure in detail.

| Parameter | Description | Expected Values/Significance for Nitroaniline Derivatives |

| Crystal System | The symmetry of the unit cell. | Monoclinic and orthorhombic systems are common for nitroaniline derivatives.[3][4] |

| Space Group | The specific symmetry operations that describe the arrangement of molecules in the crystal. | Centrosymmetric space groups like P2₁/c are frequently observed.[1] |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | These values are unique to the crystal structure and are influenced by the molecular packing. |

| Z | The number of molecules in the unit cell. | Typically 2, 4, or 8. |

| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Values below 5% (0.05) are considered good for small molecules. |

In-depth Structural Analysis: Beyond the Atomic Coordinates

While the atomic coordinates provide the basic molecular structure, a deeper analysis is required to understand the forces that govern the crystal packing.

Intermolecular Interactions

In the absence of a strong N-H donor, the intermolecular interactions in this compound derivatives will be dominated by weaker hydrogen bonds and other non-covalent interactions.

-

C—H···O Hydrogen Bonds: The methyl groups and aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the oxygen atoms of the nitro and sulfonyl groups. These interactions often form chains or more complex networks that stabilize the crystal lattice.[5]

-

π–π Stacking: The aromatic rings of adjacent molecules can engage in π–π stacking interactions.[5][6] The centroid-to-centroid distance is a key parameter for quantifying these interactions, with typical values ranging from 3.3 to 3.8 Å.[7]

-

Other Weak Interactions: Dipole-dipole interactions involving the polar nitro and sulfonyl groups also contribute to the overall stability of the crystal structure.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.

Key features of a Hirshfeld surface analysis:

-

Red Spots on the dnorm Surface: Indicate close intermolecular contacts, which are typically associated with hydrogen bonds.[8]

-

2D Fingerprint Plots: Decompose the Hirshfeld surface to show the contribution of different types of intermolecular contacts to the overall crystal packing. For example, the percentage of O···H, H···H, and C···H contacts can be quantified.[4][9]

Caption: Logical flow of a Hirshfeld surface analysis.

Computational Chemistry: Corroborating Experimental Findings

Density Functional Theory (DFT) calculations provide a theoretical framework to complement experimental results.

Geometry Optimization

DFT calculations can be used to optimize the molecular geometry in the gas phase. A comparison of the optimized geometry with the experimental crystal structure can reveal the effects of the crystal packing on the molecular conformation. For nitroaniline derivatives, DFT calculations have been shown to provide geometric parameters that are in good agreement with experimental data.[10]

Analysis of Intermolecular Interactions

DFT can also be used to calculate the energies of intermolecular interactions, such as hydrogen bonds and π–π stacking. This allows for a quantitative assessment of the relative strengths of the different forces that hold the crystal together.[11]

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties of a molecule. The energy gap between the HOMO and LUMO can be related to the chemical reactivity and the nonlinear optical properties of the material.[12][13]

Conclusion: A Holistic Approach to Crystal Structure Analysis

The comprehensive analysis of the crystal structure of this compound derivatives requires a multi-faceted approach that integrates synthesis, high-quality crystal growth, precise X-ray diffraction data collection, and in-depth analysis of intermolecular interactions through both experimental and computational lenses. The insights gained from these studies are not merely academic; they provide a rational basis for the design of new molecules with tailored properties for applications in drug development, materials science, and beyond. The self-validating nature of combining experimental data with theoretical calculations ensures a high degree of confidence in the derived structural models and their interpretation.

References

-

Lu, H. (n.d.). N-(4-nitrophenylsulfonyl)methylamine. PMC - NIH. Retrieved from [Link]

-

(n.d.). Crystal Structure Analysis of Two 4-Nitro-N-methylaniline Derivatives. ResearchGate. Retrieved from [Link]

-

(n.d.). N-Methy-4-Nitroaniline (MNA) | Request PDF. ResearchGate. Retrieved from [Link]

-

(2022-12-27). Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. MDPI. Retrieved from [Link]

- (n.d.). Method for preparing N-methyl paranitroaniline. Google Patents.

-

(n.d.). Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. PMC - NIH. Retrieved from [Link]

-

(n.d.). N-[(E)-4-(Methylsulfonyl)benzylidene]-3-nitroaniline. PMC - NIH. Retrieved from [Link]

-

(n.d.). A DFT Study of Linear and Nonlinear Optical Properties of 2-Methyl-4-nitroaniline and 2-Amino-4-nitroaniline Crystals | Request PDF. ResearchGate. Retrieved from [Link]

-

(2021-01-13). Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)- methylidene]aniline. IUCr Journals. Retrieved from [Link]

-

(n.d.). Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. Sci-Hub. Retrieved from [Link]

-

(n.d.). Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. OUCI. Retrieved from [Link]

-

(n.d.). Synthesis, structure and Hirshfeld surface analysis of diaquadinitratobis(4-nitroaniline)copper(II). ResearchGate. Retrieved from [Link]

-

(n.d.). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry. Retrieved from [Link]

-

(n.d.). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. IUCrData. Retrieved from [Link]

-

(n.d.). Spectral and X-ray Diffraction Studies of N -(2-Nitrophenyl)-5Phenyl1,3,4-Oxadiazole-2Amine | Request PDF. ResearchGate. Retrieved from [Link]

-

(n.d.). Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(2-Nitrophenylsulfonyl)-N-(4-nitrophenylsulfonyl)methylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-[(E)-4-(Methylsulfonyl)benzylidene]-3-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 2-(Methylsulfonyl)-4-nitroaniline | 96-74-2 [smolecule.com]

- 8. mdpi.com [mdpi.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline | European Journal of Chemistry [eurjchem.com]

- 11. sci-hub.box [sci-hub.box]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Discovery and history of n-Methyl-4-(methylsulfonyl)-2-nitroaniline

An In-depth Technical Guide to the Synthesis, Properties, and Applications of Substituted Nitroanilines for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Substituted Nitroanilines

The specific compound, n-Methyl-4-(methylsulfonyl)-2-nitroaniline, represents a unique confluence of functional groups known to impart significant bioactivity and utility in materials science. However, a comprehensive review of the scientific literature reveals a scarcity of direct research on this precise molecular structure. This guide, therefore, pivots to an in-depth analysis of two closely related and extensively studied analogues: 2-(Methylsulfonyl)-4-nitroaniline and N-Methyl-4-nitroaniline . By dissecting the discovery, synthesis, and application of these compounds, we can construct a robust foundational understanding that will empower researchers to explore the potential of the target molecule and the broader class of substituted nitroanilines. These compounds serve as critical intermediates in the development of pharmaceuticals, dyes, and advanced materials.[1] This exploration is designed to provide not just protocols, but the strategic reasoning behind them, reflecting a field-proven approach to chemical research and development.

Part 1: 2-(Methylsulfonyl)-4-nitroaniline: A Key Intermediate in Pharmaceutical and Materials Science

2-(Methylsulfonyl)-4-nitroaniline is a versatile aromatic compound that has garnered interest for its potential applications in medicinal chemistry and materials science.[2] Its structure, featuring both a methylsulfonyl group and a nitro group, provides a unique electronic and steric profile that drives its reactivity and biological interactions.[2]

Physicochemical Properties

The key physicochemical properties of 2-(Methylsulfonyl)-4-nitroaniline are summarized in the table below. It typically appears as a pale yellow solid.[2]

| Property | Value | Reference |

| CAS Number | 96-74-2 | [2] |

| Molecular Formula | C₇H₈N₂O₄S | [3] |

| Molecular Weight | 216.21 g/mol | [3] |

| Melting Point | 131-133 °C | [4] |

| Boiling Point | 463.3 °C (calculated) | [2] |

| Density | 1.487 g/cm³ (calculated) | [2] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and chloroform. | [4] |

Synthesis Methodologies: A Tale of Two Approaches

The synthesis of 2-(Methylsulfonyl)-4-nitroaniline is a multi-step process that hinges on the careful introduction of the nitro and methylsulfonyl groups onto the aniline scaffold. The choice of synthetic route is often a balance between yield, purity, and environmental considerations.

Classical Approach: Sequential Nitration and Sulfonation

The traditional and most referenced method involves a sequential process starting with 2-methylsulfonylaniline.[2] The rationale behind this sequence is to first establish the sulfonyl group, which then directs the subsequent electrophilic nitration.

-

Causality in Experimental Design: The use of a mixture of concentrated nitric acid and sulfuric acid is a classic and effective method for generating the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the aromatic substitution reaction.[2] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion.

Modern Advancements

More recent developments in synthetic chemistry have focused on improving the efficiency and environmental footprint of this synthesis. These include:

-

Continuous-Flow Reactors: This technology allows for precise control over reaction parameters such as temperature and mixing, often leading to higher yields and purity with reduced reaction times.[2]

-

Solvent-Free Methods: To minimize environmental impact, methods using excess acetic acid as both a reagent and a solvent have been explored.[2] This approach simplifies purification and reduces waste.

Experimental Protocol: Classical Synthesis

The following is a representative protocol for the classical synthesis of 2-(Methylsulfonyl)-4-nitroaniline:

-

Acetylation Protection (Optional but Recommended): To prevent unwanted side reactions at the amino group of the starting material (e.g., 2-aminothiophene), it is often protected by acetylation using acetic anhydride. This step enhances the stability of the aromatic ring for the subsequent nitration.[2]

-

Nitration: The acetylated intermediate is subjected to nitration. A mixture of concentrated nitric acid and sulfuric acid is added dropwise at a controlled temperature (typically below 10°C) to introduce the nitro group at the para position relative to the directing group.

-

Oxidation and Sulfonylation: Following nitration, the intermediate undergoes oxidation and sulfonylation to form the final product.[2]

-

Purification: The crude product is then purified using recrystallization or column chromatography to isolate 2-(Methylsulfonyl)-4-nitroaniline.[2]

Synthesis Workflow Diagram

Caption: Classical synthesis workflow for 2-(Methylsulfonyl)-4-nitroaniline.

Applications and Biological Activity

The utility of 2-(Methylsulfonyl)-4-nitroaniline spans several key areas of research and development:

-

Pharmaceuticals: This compound has shown promise as an anti-cancer agent.[2] Research indicates that it may interfere with cellular pathways associated with apoptosis (programmed cell death) and cell proliferation.[2] Molecular docking studies have further suggested that it can bind effectively to specific protein targets implicated in cancer, marking it as a valuable lead compound for drug design.[2]

-

Materials Science: Due to its electrical properties, 2-(Methylsulfonyl)-4-nitroaniline is being investigated for use in the development of organic electronic materials.[2]

-

Chemical Synthesis: It serves as a crucial intermediate in the synthesis of more complex organic molecules.[2]

Part 2: N-Methyl-4-nitroaniline: A Versatile Building Block

N-Methyl-4-nitroaniline is another important nitroaniline derivative with a broad range of applications, from the synthesis of everyday products to specialized industrial uses.[5][6]

Physicochemical Properties

N-Methyl-4-nitroaniline is typically a brownish-yellow crystalline powder.[6] Its key properties are detailed below.

| Property | Value | Reference |

| CAS Number | 100-15-2 | |

| Molecular Formula | C₇H₈N₂O₂ | [7] |

| Molecular Weight | 152.15 g/mol | [7] |

| Melting Point | 149-151 °C | [6] |

| Boiling Point | Decomposes | [7] |

| Solubility | Insoluble in water; soluble in chloroform and methanol (slightly). | [6] |

Synthesis Methodologies

A common and efficient method for preparing high-purity N-Methyl-4-nitroaniline involves a multi-step process starting from p-nitroaniline.[8]

-

Causality in Experimental Design: The initial reaction with formic acid protects the amino group as a formyl derivative. This is a crucial step to control the subsequent methylation. The use of a strong base like potassium tert-butoxide in the methylation step is necessary to deprotonate the formyl-protected amine, making it nucleophilic enough to react with methyl iodide. The final reduction with sodium borohydride selectively removes the formyl group to yield the desired product.

Experimental Protocol: Synthesis from p-Nitroaniline

-

Formylation: p-Nitroaniline is reacted with formic acid to produce N-formyl p-nitroaniline.

-

Methylation: The N-formyl p-nitroaniline is dissolved in N,N-dimethylformamide (DMF). Potassium tert-butoxide is added, followed by methyl iodide (CH₃I), to introduce the methyl group. The reaction is typically carried out at room temperature.[8]

-

Deprotection (Reduction): The resulting N-methyl-N-formyl p-nitroaniline is dissolved in ethanol, and sodium borohydride is added to reduce and remove the formyl group.[8]

-

Purification: The final product, N-Methyl-4-nitroaniline, is purified by recrystallization from an ethanol-water solution.[8]

Synthesis Workflow Diagram

Caption: Synthesis workflow for N-Methyl-4-nitroaniline from p-nitroaniline.

Applications

The diverse applications of N-Methyl-4-nitroaniline highlight its importance in various industries:

-

Organic Synthesis: It is a versatile reactant used in the synthesis of oxindoles via Pd-catalyzed cyclization of chloroacetanilides.[6] It also serves as a building block for pharmaceuticals and agrochemicals.[5]

-

Explosives and Propellants: It is used as a stabilizer for gunpowder and as a desensitizing agent for molten cast explosives like TNAZ.[6] It is also an ingredient in insensitive munitions, where it acts as a plasticizer to reduce the risk of unwanted detonations.[9]

-

Polymer Industry: N-Methyl-4-nitroaniline is incorporated into polymer formulations, such as PVC, to enhance their thermal and UV stability.[5]

-

Other Uses: It is an intermediate in the synthesis of dyes, antioxidants, and gasoline additives.[9]

Conclusion and Future Outlook

While a dedicated body of research for this compound is yet to be established, a thorough examination of its close analogues, 2-(Methylsulfonyl)-4-nitroaniline and N-Methyl-4-nitroaniline, provides a wealth of knowledge. The former demonstrates potential in cutting-edge fields like oncology and organic electronics, driven by the interplay of its sulfonyl and nitro functional groups. The latter is a well-established and versatile intermediate with broad industrial applications.

For researchers and drug development professionals, the insights gathered here on synthesis, reactivity, and biological activity form a predictive framework for investigating the target molecule, this compound. The combined electronic effects of the N-methyl, 4-methylsulfonyl, and 2-nitro groups suggest a compound with unique properties worthy of future exploration. This guide serves as a foundational resource to inspire and inform such endeavors.

References

-

ExportersIndia. 2-(Methylsulfonyl)-4-nitroaniline CAS:96-74-2, Pharmaceutical Grade, Best Price Distributor. [Link]

-

PubChem. N-Methyl-4-nitroaniline. [Link]

-

PubChem. 2-Methyl-4-nitroaniline. [Link]

- Google Patents. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.

-

Wikipedia. 4-Nitroaniline. [Link]

-

ResearchGate. N-Methy-4-Nitroaniline (MNA) | Request PDF. [Link]

- Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.

-

MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

-

ResearchGate. (PDF) Biological activities of sulfonamides. [Link]

-

ResearchGate. 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C. [Link]

- Google Patents. CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.

-

SciELO. Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link]

-

National Center for Biotechnology Information. Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. [Link]

-

Adichunchanagiri University. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. [Link]

-

IUCr Journals. N,N-Diethyl-4-(methylsulfonyl)-2-nitroaniline. [Link]

-

PrepChem.com. Synthesis of 2-methyl-4-nitroaniline. [Link]

-

ResearchGate. Discovery of sulfonyl hydrazone derivative as a new selective PDE4A and PDE4D inhibitor by lead-optimization approach on the prototype LASSBio-448: In vitro and in vivo preclinical studies. [Link]

-

European Patent Office. Process for preparing nitroaniline derivatives - EP 0635483 A1. [Link]

-

University of Southampton. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Buy 2-(Methylsulfonyl)-4-nitroaniline | 96-74-2 [smolecule.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-(Methylsulfonyl)-4-nitroaniline CAS:96-74-2 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 5. N-Methyl-4-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. N-Methyl-4-nitroaniline | 100-15-2 [chemicalbook.com]

- 7. N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

An Inquiry into the Potential Mechanism of Action of N-Methyl-4-(methylsulfonyl)-2-nitroaniline in Biological Systems: A Hypothesis-Driven Technical Guide

Abstract: This technical guide addresses the mechanism of action of N-Methyl-4-(methylsulfonyl)-2-nitroaniline, a compound for which direct biological data is not currently available in peer-reviewed literature. In light of this, we present a hypothesis-driven approach, dissecting the molecule into its core functional moieties: the 2-nitroaniline scaffold, a 4-methylsulfonyl group, and an N-methyl substituent. By examining the established biological activities of structurally analogous compounds, we propose a putative mechanism of action for the target molecule, centering on the modulation of cellular signaling pathways pertinent to oncology. Furthermore, we provide a comprehensive, step-by-step framework of experimental protocols to systematically investigate and validate these hypotheses. This document is intended to serve as a foundational resource for researchers and drug development professionals initiating studies on this and related chemical entities.

Introduction: Navigating the Uncharted Territory of a Novel Chemical Entity

The compound this compound represents a novel chemical entity with, as of the date of this publication, no documented biological mechanism of action in the public domain. The absence of empirical data necessitates a deductive, first-principles approach to understanding its potential pharmacological effects. This guide is structured to build a scientific case for a plausible mechanism of action by leveraging structure-activity relationships derived from well-characterized analogous compounds.